4-Bromo-1,1':2',1''-terphenyl
Overview
Description
4-Bromo-1,1’:2’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Br . It has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da . The compound is also known by other names such as 1-bromo-4-(2-phenylphenyl)benzene and 4-Bromo-o-Terphenyl .
Molecular Structure Analysis
The InChI representation of 4-Bromo-1,1’:2’,1’'-terphenyl isInChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H
. The Canonical SMILES representation is C1=CC=C (C=C1)C2=CC=CC=C2C3=CC=C (C=C3)Br
. Physical And Chemical Properties Analysis
4-Bromo-1,1’:2’,1’'-terphenyl has a molecular weight of 309.2 g/mol . It has a computed XLogP3 value of 6.7 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 308.02006 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 19 .Scientific Research Applications
Derivative Synthesis and Characterization
The compound 4-Bromo-1,1':2',1''-terphenyl, along with its derivatives, has been a focal point in synthetic chemistry. In one instance, its ipso-functionalized derivatives were synthesized and characterized, offering insights into the structural complexities and reactivities of bulky terphenyl groups. The study explored the synthesis of primary alcohol, bromo derivative, and terphenyl formate, leading to the discovery of unusual coupling reactions and head-to-tail coupling of terphenyl moieties. This research emphasized the nuances of terphenyl chemistry and its potential in creating complex organic compounds (Stanciu et al., 2006).
Building Blocks in Molecular Electronics
This compound serves as a precursor in the synthesis of intricate molecular structures. It has been utilized in the creation of thiol end-capped molecular wires, a crucial component in molecular electronics. The study highlights efficient synthetic transformations that lead to the formation of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. The implications of this research extend to the development of advanced materials for electronic applications (Stuhr-Hansen et al., 2005).
Molecular Fractals and Surface Assembly
Interestingly, derivatives of this compound have been instrumental in the assembly of molecular fractals, specifically Sierpiński triangle fractals, on surfaces. The molecules' unique properties, such as synergistic halogen and hydrogen bonding, enable the formation of these intricate structures, which hold significant potential in various scientific and engineering applications. The study opens doors to understanding the complex behavior of molecular assemblies on surfaces (Shang et al., 2015).
Luminescence and Structural Analysis
Moreover, the compound and its derivatives have been analyzed for their luminescence and structural properties. Studies involving the synthesis and characterization of biphenyl carbazole derivatives revealed their high thermal stability and unique luminescence properties. These findings could be pivotal in the development of new materials for optical and electronic devices (Tang et al., 2021).
Mechanism of Action
Target of Action
4-Bromo-1,1’:2’,1’'-terphenyl is primarily used as an intermediate compound in the preparation of organic electroluminescent devices and organic optoelectronic material compounds . It is also used in the synthesis of other organic chemicals such as triphenyl derivatives .
Biochemical Pathways
It plays a crucial role in the production of organic electroluminescent devices and organic optoelectronic material compounds .
Result of Action
The result of the action of 4-Bromo-1,1’:2’,1’'-terphenyl is the successful synthesis of the desired end products, such as organic electroluminescent devices and organic optoelectronic material compounds . The specific molecular and cellular effects would depend on the properties of these end products.
Biochemical Analysis
Biochemical Properties
4-Bromo-1,1’:2’,1’'-terphenyl plays a significant role in biochemical reactions, particularly in the context of organic synthesis and material science. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s bromine atom can participate in halogen bonding, which is crucial for its interaction with biomolecules. These interactions can influence the compound’s reactivity and stability in biochemical environments .
Cellular Effects
The effects of 4-Bromo-1,1’:2’,1’'-terphenyl on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-1,1’:2’,1’'-terphenyl exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting or activating their functions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,1’:2’,1’'-terphenyl can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-1,1’:2’,1’'-terphenyl vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic or adverse effects may be observed, including oxidative stress, inflammation, and tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
4-Bromo-1,1’:2’,1’'-terphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and excretion, as well as its overall biological activity .
Transport and Distribution
Within cells and tissues, 4-Bromo-1,1’:2’,1’'-terphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-Bromo-1,1’:2’,1’'-terphenyl is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
1-bromo-4-(2-phenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEDFYPQEIOLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622769 | |
Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-37-0 | |
Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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